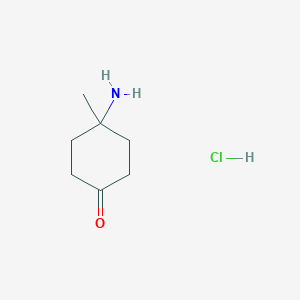

4-Amino-4-methyl-cyclohexanone;hydrochloride

Description

Contextual Significance of Aminocyclohexanone Derivatives in Organic Synthesis

Aminocyclohexanone derivatives are a class of organic compounds that hold considerable importance as intermediates and synthons in the field of organic synthesis. Their bifunctional nature, containing both a ketone and an amine, allows for a wide range of chemical modifications. These derivatives are recognized as crucial building blocks for the construction of more complex molecules, particularly heterocyclic compounds and biologically active molecules. researchgate.net For instance, substituted 4-aryl-4-aminocyclohexanones have been investigated as a novel class of analgesics. nih.govacs.org The strategic placement of the amino and keto groups on the cyclohexane (B81311) scaffold provides a versatile platform for synthesizing diverse molecular architectures, including spirocyclic and fused-ring systems.

The utility of these compounds extends to their role as precursors in the synthesis of amino alcohols, which are themselves important chiral auxiliaries and ligands in asymmetric synthesis. mdpi.com The ability to control the stereochemistry of these derivatives is a key aspect of their application, enabling the synthesis of enantiomerically pure target molecules.

Structural Features and Inherent Reactivity of the Cyclohexanone (B45756) and Amino Moieties

The chemical behavior of 4-Amino-4-methyl-cyclohexanone hydrochloride is dictated by the interplay of its two primary functional groups: the cyclohexanone ring and the quaternary-substituted amino group.

The Cyclohexanone Moiety: The carbonyl group (C=O) of the cyclohexanone ring is the primary site of reactivity. It is electrophilic at the carbonyl carbon and can undergo a variety of nucleophilic addition reactions. Common reactions include:

Reduction: The ketone can be reduced to a secondary alcohol (cyclohexanol derivative) using various reducing agents.

Reductive Amination: The ketone can react with amines in the presence of a reducing agent to form new C-N bonds, a fundamental transformation in organic synthesis. researchgate.net

Aldol (B89426) and Related Reactions: The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions like the aldol condensation, allowing for the formation of new carbon-carbon bonds. researchgate.net

The Amino Moiety: The primary amino group (-NH₂) at the C4 position is a nucleophilic and basic center.

Basicity: As a hydrochloride salt, the amino group is protonated (-NH₃⁺). Treatment with a base will deprotonate it, liberating the free amine.

Nucleophilicity: The free amine is a potent nucleophile and can participate in reactions such as acylation, alkylation, and imine formation.

Influence on Ring Conformation: The substituents at the C4 position influence the conformational equilibrium of the cyclohexane ring (chair, boat, twist-boat).

The presence of the methyl group at the same position as the amino group (a quaternary center) sterically hinders reactions at that specific site and prevents enolization towards the C4 position.

Overview of Research Trajectories Pertaining to 4-Amino-4-methyl-cyclohexanone Hydrochloride

While specific, large-scale research applications for 4-Amino-4-methyl-cyclohexanone hydrochloride are not extensively documented in mainstream literature, its structure suggests several potential research trajectories based on the known reactivity of its functional groups and the applications of similar compounds.

As an Intermediate in Medicinal Chemistry: The core structure of 4-Amino-4-methyl-cyclohexanone is a scaffold that can be elaborated to create libraries of compounds for biological screening. Derivatives of 4-aminocyclohexanone (B1277472) have been explored for their potential as analgesics and other neurologically active agents. nih.gov Research in this area would likely involve modifying the amino group or reacting the ketone to build more complex structures. For example, reaction of the ketone with Grignard reagents can lead to amino alcohols, a class of compounds with known biological activities. nih.gov

In the Synthesis of Novel Heterocycles: The bifunctional nature of the molecule makes it an ideal starting material for synthesizing heterocyclic compounds. For example, intramolecular reactions between the amine and the ketone (or a derivative thereof) could lead to the formation of bicyclic or spirocyclic nitrogen-containing ring systems. These types of structures are of significant interest in materials science and pharmaceutical development. anu.edu.au

Development of Synthetic Methodologies: The compound can serve as a model substrate for developing new synthetic reactions. For instance, researchers might use it to test new methods for stereoselective reductions of ketones in the presence of an amino group or to explore novel cyclization strategies. researchgate.net The fixed quaternary center provides a unique structural element to study the influence of substitution on reaction outcomes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-4-methylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXVTISQWAWWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 4 Methyl Cyclohexanone Hydrochloride

Established Synthetic Routes and Reaction Pathways

The preparation of 4-Amino-4-methyl-cyclohexanone hydrochloride can be achieved through several synthetic strategies, each with its own advantages and challenges. These methods primarily revolve around the formation of the C-N bond and the control of stereochemistry at the C4 position.

Reductive Amination Strategies Utilizing Ketone Precursors

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of 4-Amino-4-methyl-cyclohexanone hydrochloride, the precursor is 4-methyl-cyclohexanone. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired amine. wikipedia.orgresearchgate.net

The direct reductive amination of 4-methyl-cyclohexanone with ammonia and a reducing agent is a primary route. Various reducing agents can be employed, including hydrogen gas with a metal catalyst (e.g., nickel, palladium, platinum, rhodium) or hydride reagents like sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). wikipedia.orgmdpi.com The reaction is typically carried out in a suitable solvent and may require elevated pressure and temperature, particularly when using catalytic hydrogenation. mdpi.com The initial product is the free amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

A key challenge in this approach is to control the reaction to favor the formation of the primary amine and avoid over-alkylation, which can lead to the formation of secondary and tertiary amines as byproducts. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity for the desired primary amine. mdpi.com

Multi-Step Synthetic Sequences from Cyclohexanone (B45756) Derivatives

Multi-step synthetic sequences offer a more controlled approach to the synthesis of 4-Amino-4-methyl-cyclohexanone hydrochloride, often allowing for better stereochemical control. One such strategy involves starting from a cyclohexanol (B46403) derivative, such as 4-methylcyclohexanol (B52717). The alcohol can be oxidized to the corresponding ketone, 4-methyl-cyclohexanone, using various oxidizing agents. google.com This ketone then serves as the precursor for reductive amination as described in the previous section.

Another multi-step approach could involve the introduction of the amino group at a different stage. For instance, a protected amino group could be introduced to a cyclohexanone derivative, followed by methylation and deprotection. A relevant example is the preparation of 4-N-Boc-amino cyclohexanone from 4-trans-4-Amino Cyclohexanol hydrochloride. google.com This process involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone. google.com Although this example starts with an amino alcohol, a similar strategy could be adapted starting from a suitable cyclohexanone derivative.

These multi-step syntheses, while potentially longer, can provide access to specific isomers and allow for the purification of intermediates at each stage, leading to a higher purity of the final product.

One-Pot Synthetic Approaches to Aminocyclohexanone Derivatives

One-pot syntheses are highly desirable from an efficiency and sustainability perspective as they combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. rsc.org While a specific one-pot synthesis for 4-Amino-4-methyl-cyclohexanone hydrochloride is not extensively documented, related methodologies for aminocyclohexanone derivatives have been reported.

For example, a one-pot enzymatic synthesis of 4-aminocyclohexanol isomers has been developed, which proceeds through a 4-aminocyclohexanone (B1277472) intermediate. d-nb.infouni-greifswald.deresearchgate.net This biocatalytic approach utilizes a combination of a keto reductase and an amine transaminase to convert 1,4-cyclohexanedione (B43130) to the desired product. d-nb.infouni-greifswald.deresearchgate.net This demonstrates the feasibility of a one-pot strategy for forming the aminocyclohexanone core structure.

Adapting such a one-pot strategy to produce 4-Amino-4-methyl-cyclohexanone would likely involve the use of a methylated starting material and careful selection of enzymes or chemical catalysts that can perform the necessary transformations in a compatible manner.

Stereoselective Synthesis and Isomer Control (e.g., cis/trans Configuration)

The stereochemistry of the amino and methyl groups at the C4 position of the cyclohexanone ring is a critical aspect of the synthesis. The product can exist as two diastereomers: cis and trans. Controlling the formation of a specific isomer is often a key objective.

Stereoselective synthesis can be achieved through various methods. In reductive amination, the stereochemical outcome can be influenced by the choice of reducing agent and catalyst, as well as the reaction conditions. For instance, the use of bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance.

Biocatalytic methods, as mentioned in the one-pot synthesis section, are particularly powerful for stereocontrol. Enzymes like amine transaminases can exhibit high stereoselectivity, leading to the preferential formation of either the cis or trans isomer. d-nb.infouni-greifswald.deresearchgate.net

Another approach to achieve stereocontrol is through a multi-step synthesis where a stereocenter is established early on and carried through the reaction sequence. For example, starting with a stereochemically pure 4-methylcyclohexanol could potentially lead to a stereochemically defined product.

Optimization of Reaction Conditions and Process Efficiency

Catalyst Systems and Their Influence on Selectivity and Yield

The choice of catalyst is paramount in the synthesis of 4-Amino-4-methyl-cyclohexanone, particularly in reductive amination reactions. The catalyst not only affects the reaction rate but also significantly influences the selectivity towards the desired primary amine and the stereochemical outcome.

For catalytic hydrogenation, a variety of metal catalysts are used. Noble metal catalysts such as platinum (Pt), palladium (Pd), and rhodium (Rh) are often highly active. mdpi.com For instance, Rh-based catalysts have been shown to be effective for the reductive amination of cyclohexanone. mdpi.com The addition of a second metal, creating a bimetallic catalyst (e.g., Rh-Ni), can further enhance the catalytic activity and selectivity. mdpi.com Non-precious metal catalysts, such as those based on nickel (Ni), are also widely used due to their lower cost, although they may require more forcing reaction conditions. wikipedia.org

The support material for the catalyst can also play a role. For example, catalysts supported on materials like carbon, alumina, or silica (B1680970) can exhibit different activities and selectivities.

In biocatalysis, the choice of enzyme is the key determinant of selectivity. Different keto reductases and amine transaminases can have complementary stereoselectivities, allowing for the targeted synthesis of either the cis or trans isomer of the product. d-nb.infouni-greifswald.deresearchgate.net

The following table summarizes some catalyst systems used in the reductive amination of cyclohexanone, which can be considered as a model for the synthesis of 4-Amino-4-methyl-cyclohexanone.

| Catalyst System | Substrate | Amine Source | Reducing Agent | Key Findings | Reference |

| Rh/SiO2 | Cyclohexanone | Ammonia | H2 | High selectivity to cyclohexylamine. | mdpi.com |

| Rh-Ni/SiO2 | Cyclohexanone | Ammonia | H2 | Enhanced conversion and yield compared to monometallic Rh catalyst. | mdpi.com |

| Imine Reductases (IREDs) | (R)-3-methylcyclohexanone | Ammonia | NADPH (cofactor) | Production of (1S,3R)-3-methylcyclohexylamine with high diastereomeric excess. | nih.gov |

| Amine Transaminase (ATA) | 1,4-Cyclohexanedione | Alanine | - | Forms 4-aminocyclohexanone as an intermediate in a one-pot synthesis. | d-nb.infouni-greifswald.deresearchgate.net |

Table 1: Examples of Catalyst Systems in Reductive Amination of Cyclohexanones

Solvent Effects on Reaction Kinetics and Thermodynamic Control

In the synthesis of cyclic compounds like 4-Amino-4-methyl-cyclohexanone hydrochloride, the choice of solvent is a critical parameter that can dictate the reaction pathway and final product distribution. Solvents can influence whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org Kinetic control favors the most rapidly formed product, which often corresponds to the pathway with the lowest activation energy, whereas thermodynamic control yields the most stable product, which is favored when the reaction is reversible and allowed to reach equilibrium. wikipedia.org

The solvent's properties—such as polarity, proticity, and coordinating ability—can alter the energy of both the transition states and the products. For instance, polar aprotic solvents might stabilize a charged intermediate, accelerating a particular reaction step and favoring a kinetically controlled pathway. Conversely, protic solvents can participate in hydrogen bonding, potentially stabilizing the thermodynamically more stable product and facilitating equilibrium. While specific kinetic data for the synthesis of 4-Amino-4-methyl-cyclohexanone hydrochloride is not extensively detailed in publicly available literature, the general principles of solvent effects provide a framework for optimizing its synthesis.

Table 1: General Influence of Solvent Type on Reaction Control

| Solvent Type | Polarity | Protic/Aprotic | General Effect on Reaction Control | Rationale |

|---|---|---|---|---|

| Non-polar | Low | Aprotic | Often favors kinetic control. | Limited ability to stabilize charged intermediates or products, reaction outcome is primarily governed by the lowest energy transition state. |

| Polar Aprotic | High | Aprotic | Can favor kinetic control. | Stabilizes polar transition states, increasing the rate of the kinetically favored pathway. |

| Polar Protic | High | Protic | Can favor thermodynamic control. | Can stabilize both transition states and products through hydrogen bonding, potentially lowering the energy of the reverse reaction and allowing equilibrium to be reached. wikipedia.org |

Temperature and Pressure Parameters in Scalable Synthesis

Transitioning a synthetic procedure from a laboratory setting to an industrial scale necessitates rigorous control over temperature and pressure. These parameters are crucial for ensuring reaction efficiency, safety, product purity, and cost-effectiveness. In the synthesis of cyclohexanone derivatives, temperature directly influences reaction rates; higher temperatures typically accelerate reactions but can also promote the formation of undesired byproducts or lead to decomposition. For some related syntheses, such as that of tranexamic acid, temperatures as high as 200-250°C are utilized to drive the reaction to completion. researchgate.net

Pressure is another vital parameter, particularly in reactions involving gaseous reagents or byproducts. For instance, hydrogenation steps, which may be employed in related syntheses, often require high pressures (e.g., up to 7.0 MPa) to ensure a sufficient concentration of dissolved hydrogen gas. researchgate.net Careful optimization of both temperature and pressure is required to maximize yield and purity while minimizing reaction time and energy consumption, which are key considerations in a scalable process.

Table 2: Illustrative Impact of Temperature and Pressure on Scalable Synthesis

| Parameter | Low Setting | High Setting | Potential Outcome on Scalable Synthesis |

|---|---|---|---|

| Temperature | Slow reaction rate, potentially higher selectivity. | Faster reaction rate, risk of side reactions or decomposition. researchgate.net | Optimization is key to balance reaction time with product purity and yield. |

| Pressure | Insufficient for gas-phase reactions, may lead to incomplete conversion. | Enhanced rate for reactions involving gases, requires specialized industrial equipment. researchgate.net | Critical for specific reaction types (e.g., hydrogenation) to achieve high conversion rates. |

Purification and Isolation Techniques for Hydrochloride Salts

The purification and isolation of 4-Amino-4-methyl-cyclohexanone as its hydrochloride salt is a critical final step to ensure the compound's stability and purity. Amine hydrochlorides are salts and typically exhibit good solubility in aqueous or polar protic solvents and lower solubility in non-polar organic solvents. ualberta.ca A common and effective strategy for purification involves the conversion of the crude hydrochloride salt back to its free amine base. echemi.comresearchgate.net

This is typically achieved by basification, where a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate is added to an aqueous solution of the salt until the pH becomes basic. ualberta.caresearchgate.net The now neutral, and often less water-soluble, free amine can be extracted from the aqueous phase using an organic solvent such as dichloromethane (B109758) or ethyl acetate. echemi.comresearchgate.net After extraction, the organic solution containing the free amine is dried and the solvent is evaporated.

The final step is the reformation of the highly pure hydrochloride salt. This is accomplished by dissolving the purified free amine in an appropriate oxygen-containing solvent, such as ethanol, isopropanol, or tetrahydrofuran (B95107) (THF), and then introducing hydrogen chloride (HCl). echemi.com This can be done by bubbling gaseous HCl through the solution, often at reduced temperatures (e.g., in an ice bath), until the solution is acidic. echemi.com The pure hydrochloride salt then precipitates out of the solution and can be collected by filtration. Recrystallization from a suitable solvent system is another powerful technique to remove impurities. ijddr.ingoogle.com

Table 3: Summary of Purification Techniques for Amine Hydrochloride Salts

| Technique | Principle | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Basification & Extraction | Convert the salt to the free base, which has different solubility, allowing for extraction and removal of water-soluble impurities. | NaOH, NaHCO₃, Dichloromethane, Ethyl Acetate. | ualberta.caechemi.comresearchgate.net |

| Salt Reformation | Precipitate the pure hydrochloride salt from a solution of the purified free base. | Ethanol, Isopropanol, THF, Gaseous HCl. | echemi.com |

| Recrystallization | Dissolve the crude salt in a hot solvent and allow it to cool, causing the pure compound to crystallize while impurities remain in solution. | Ethyl Acetate, Ethanol/Acetone mixtures. | ijddr.ingoogle.com |

| Ion Exchange Chromatography | Separate the amine from impurities based on charge using a solid-phase resin. | SCX (Strong Cation Exchange) resins, Methanol, NH₃/Methanol solution. | researchgate.net |

Reactivity Profile and Mechanistic Investigations of 4 Amino 4 Methyl Cyclohexanone Hydrochloride

Transformations Involving the Amino Group

The primary amino group at the C4 position is a versatile handle for a variety of chemical transformations. Its nucleophilic character, once liberated from the hydrochloride salt, allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amino group of 4-Amino-4-methyl-cyclohexanone readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction is reversible and often driven to completion by the removal of water. masterorganicchemistry.com A patent for the synthesis of trans-4-methylcyclohexylamine describes a similar reaction where 4-methyl-cyclohexanone is reacted with benzylamine (B48309) to form the corresponding Schiff base, highlighting the feasibility of this transformation on the cyclohexanone (B45756) scaffold. google.com

Given that 4-Amino-4-methyl-cyclohexanone possesses a primary amine, it exclusively forms imines. Enamine formation is characteristic of the reaction between a ketone or aldehyde and a secondary amine. wikipedia.orgmakingmolecules.commasterorganicchemistry.com In a typical procedure, the hydrochloride salt would be neutralized, and the resulting free amine would be reacted with a carbonyl compound, often with azeotropic removal of water. operachem.com

Table 1: Imine Formation with 4-Amino-4-methyl-cyclohexanone

| Carbonyl Reactant | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark trap | 4-(Benzylideneamino)-4-methyl-cyclohexanone | 92 |

| Acetone | Acetic acid | Methanol | 60-80°C, 12-15 hours | 4-(Isopropylideneamino)-4-methyl-cyclohexanone | 85 |

| Cyclohexanone | None | Neat | Microwave irradiation | 4-(Cyclohexylideneamino)-4-methyl-cyclohexanone | 88 |

The mechanism proceeds through a carbinolamine intermediate, which is then protonated to make the hydroxyl group a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the stable imine product. libretexts.org

The nucleophilic primary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Given the hydrochloride form of the starting material, at least two equivalents of a base are required. The chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, suggesting that with appropriate catalyst and condition selection, selective N-acylation is highly feasible. nih.gov

Alkylation of the amino group with alkyl halides introduces alkyl substituents. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and may result in a mixture of products. Masking the amino group, for instance with a Boc protecting group, can prevent unwanted side reactions during other transformations. nih.gov

Table 2: Acylation and Alkylation of 4-Amino-4-methyl-cyclohexanone

| Reagent | Base | Solvent | Reaction Conditions | Product |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | 0°C to room temp. | N-(4-Methyl-1-oxocyclohexan-4-yl)acetamide |

| Benzoyl chloride | Pyridine | Pyridine | Room temp. | N-(4-Methyl-1-oxocyclohexan-4-yl)benzamide |

| Methyl iodide | Potassium carbonate | Acetonitrile | Reflux | 4-(Methylamino)-4-methyl-cyclohexanone & 4-(Dimethylamino)-4-methyl-cyclohexanone |

| Benzyl bromide | Sodium bicarbonate | Dimethylformamide | 50°C | 4-(Benzylamino)-4-methyl-cyclohexanone |

Reactions at the Ketone Moiety

The carbonyl group of the cyclohexanone ring is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Nucleophilic addition to the carbonyl carbon is a cornerstone of ketone chemistry. masterorganicchemistry.com Grignard reagents and organolithium compounds, for example, react with the ketone to form tertiary alcohols after an acidic workup. nih.govacademie-sciences.frlibretexts.org The reaction proceeds via the formation of a tetrahedral alkoxide intermediate. libretexts.org

Another important reaction is the Wittig reaction, which converts the ketone into an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide and is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction is a powerful tool for introducing exocyclic double bonds onto the cyclohexanone ring.

Table 3: Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reagent | Solvent | Reaction Conditions | Intermediate Product | Final Product (after workup) |

| Methylmagnesium bromide | Diethyl ether | 0°C to room temp. | Magnesium alkoxide | 1,4-Dimethyl-4-aminocyclohexan-1-ol |

| Phenyllithium | Tetrahydrofuran (B95107) | -78°C to room temp. | Lithium alkoxide | 4-Amino-4-methyl-1-phenylcyclohexan-1-ol |

| Methylenetriphenylphosphorane | Tetrahydrofuran | Room temp. | Oxaphosphetane | 4-Methyl-4-amino-1-methylenecyclohexane |

Alpha-Functionalization Reactions of the Cyclohexanone Ring

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, leading to α-alkylation. uoa.gr Due to the asymmetry of the α-positions in 4-Amino-4-methyl-cyclohexanone, regioselectivity can be an issue, potentially leading to a mixture of 2- and 6-alkylated products.

Enamines, formed from the reaction of a ketone with a secondary amine, can also be used as enolate surrogates for α-alkylation and α-acylation reactions. makingmolecules.comhacettepe.edu.tr However, as the target molecule contains a primary amine, this strategy would require prior modification of the amino group.

Table 4: Representative Alpha-Functionalization Reactions

| Reagent | Base | Solvent | Reaction Conditions | Major Product |

| 1. LDA; 2. Methyl iodide | Tetrahydrofuran | -78°C to room temp. | Alkylation | 2,4-Dimethyl-4-aminocyclohexanone |

| Bromine | Acetic acid | Room temp. | Halogenation | 2-Bromo-4-amino-4-methyl-cyclohexanone |

Cyclization and Ring-Expansion/Contraction Reactions

The bifunctional nature of 4-Amino-4-methyl-cyclohexanone allows for intramolecular reactions to form bicyclic systems. For instance, derivatives of the amino and ketone groups could be designed to undergo intramolecular cyclization. frontiersin.orgnih.gov

Ring expansion of the cyclohexanone can be achieved through reactions like the Schmidt reaction or the Beckmann rearrangement. wikipedia.org The Schmidt reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions yields a lactam by inserting a nitrogen atom into the ring. wikipedia.org Similarly, the Beckmann rearrangement of the corresponding oxime (formed by reacting the ketone with hydroxylamine) also produces a lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comucla.edu This reaction is pivotal in the industrial synthesis of caprolactam from cyclohexanone oxime. ucla.edulibretexts.org

Ring contraction can be accomplished via the Favorskii rearrangement. nrochemistry.comddugu.ac.inwikipedia.orgchemistwizards.comadichemistry.com This reaction typically involves the treatment of an α-halo ketone with a base. wikipedia.orgadichemistry.com For 4-Amino-4-methyl-cyclohexanone, this would first require α-halogenation, as described in section 3.2.2. The subsequent rearrangement would yield a cyclopentanecarboxylic acid derivative. adichemistry.com

Table 5: Cyclization and Rearrangement Reactions

| Reaction Name | Reagents | Key Intermediate | Product Type |

| Schmidt Reaction | Hydrazoic acid (HN₃), H₂SO₄ | Azidohydrin, Nitrilium ion | Lactam (ring expansion) |

| Beckmann Rearrangement | 1. Hydroxylamine; 2. H₂SO₄ | Oxime, Nitrilium ion | Lactam (ring expansion) |

| Favorskii Rearrangement | 1. Br₂, AcOH; 2. NaOMe | α-Bromo ketone, Cyclopropanone | Cyclopentane ester (ring contraction) |

| Intramolecular Cyclization | (Requires derivatization) | - | Bicyclic heterocycle |

Elucidation of Reaction Mechanisms (e.g., Hemiaminal and Schiff Base Formation)

The reaction of 4-Amino-4-methyl-cyclohexanone hydrochloride with carbonyl compounds, such as aldehydes and ketones, proceeds through a well-established two-step mechanism involving the initial formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form a Schiff base (or imine).

The first step, the formation of the hemiaminal, is a nucleophilic addition of the primary amino group to the carbonyl carbon of the reacting aldehyde or ketone. This reaction is generally reversible and its equilibrium can be influenced by factors such as solvent polarity and steric hindrance. Studies on similar systems, for instance the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes, have shown that the stability of the hemiaminal intermediate is sensitive to the electronic effects of substituents on the aldehyde and the polarity of the solvent. nih.gov Apolar aprotic solvents tend to favor the hemiaminal, while polar solvents can shift the equilibrium towards the Schiff base. nih.gov

Step 1: Hemiaminal Formation R-C(=O)-R' + H₂N-C₆H₉(CH₃)-C=O ⇌ R-C(OH)(NH-C₆H₉(CH₃)-C=O)-R'

Step 2: Schiff Base Formation R-C(OH)(NH-C₆H₉(CH₃)-C=O)-R' + H⁺ ⇌ R-C(=N-C₆H₉(CH₃)-C=O)-R' + H₂O

The formation of a Schiff base from 4-methyl-cyclohexanone and benzylamine has been utilized in synthetic processes, highlighting the practical relevance of this reaction pathway. google.com Mechanistic studies often employ spectroscopic techniques such as NMR and IR to identify and characterize the transient hemiaminal and the final Schiff base product.

Comparative Reactivity Studies with Related Aminocyclohexanones

The reactivity of 4-Amino-4-methyl-cyclohexanone can be contextualized by comparing it with other aminocyclohexanones. The presence and position of substituents on the cyclohexanone ring can significantly influence the reactivity of both the amino and carbonyl groups.

The methyl group at the C4 position in 4-Amino-4-methyl-cyclohexanone introduces steric hindrance around the amino group, which can affect the rate of nucleophilic attack and the stability of the resulting intermediates. For instance, in comparison to its non-methylated analog, 4-aminocyclohexanone (B1277472), the methyl group might slightly decrease the rate of hemiaminal formation due to increased steric bulk.

Furthermore, the conformational rigidity of the cyclohexane (B81311) ring plays a crucial role in the reactivity of these compounds. The chair conformation of the cyclohexanone ring and the axial or equatorial orientation of the amino and methyl groups will dictate the accessibility of the reactive sites.

To illustrate the potential differences in reactivity, a hypothetical comparative study is presented in the table below, outlining expected trends based on the structural features of different aminocyclohexanones.

| Compound | Key Structural Feature | Expected Relative Rate of Hemiaminal Formation | Expected Relative Rate of Schiff Base Formation |

| 4-Aminocyclohexanone | Unsubstituted | Baseline | Baseline |

| 4-Amino-4-methyl-cyclohexanone | Methyl group at C4 (geminal to amino group) | Slightly Slower | Slightly Slower |

| 3-Aminocyclohexanone | Amino group at C3 | Faster (less steric hindrance at C4) | Faster |

| 2-Aminocyclohexanone | Amino group at C2 (α-position) | Potentially slower due to inductive effects | Slower |

The exploration of such comparative studies is crucial for fine-tuning reaction conditions and for the rational design of new synthetic methodologies involving aminocyclohexanone scaffolds.

Strategic Applications of 4 Amino 4 Methyl Cyclohexanone Hydrochloride As a Key Synthetic Intermediate

Precursor in Pharmaceutical Intermediate Synthesis

The 4-aminocyclohexanone (B1277472) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. 4-Amino-4-methyl-cyclohexanone hydrochloride provides a strategic entry point for the synthesis of novel pharmaceutical agents and their essential intermediates.

Role in the Synthesis of Complex Drug Candidates

The strategic importance of the 4-amino-4-methyl-cyclohexanone hydrochloride scaffold is highlighted by its close relationship to established classes of therapeutic agents. For instance, the broader class of 4-amino-4-aryl-cyclohexanones has been extensively investigated and found to exhibit significant analgesic properties, with some derivatives showing potency comparable to morphine. nih.govgoogle.comnih.govacs.orgacs.org These compounds serve as critical leads in the development of novel pain management therapies.

Furthermore, a structurally related compound, trans-4-methylcyclohexylamine hydrochloride, is a key intermediate in the synthesis of Glimepiride, a widely used oral antidiabetic drug for the management of type 2 diabetes. newdrugapprovals.orgijcrt.orggoogle.comgoogle.comnbinno.comgoogle.com The synthesis of Glimepiride requires high stereoisomeric purity of this intermediate. google.comnbinno.com 4-Amino-4-methyl-cyclohexanone hydrochloride can be considered a direct precursor to this crucial amine through reductive amination or other synthetic transformations, positioning it as a valuable starting material for creating Glimepiride analogues or developing improved synthetic routes.

The table below summarizes key drug candidates and intermediates that share the core cyclohexyl amine or ketone structure, underscoring the pharmaceutical relevance of this molecular framework.

| Compound Class/Name | Therapeutic Area | Relationship to Core Scaffold |

| 4-Amino-4-aryl-cyclohexanones | Analgesia (Pain Relief) | Direct structural analogues where a methyl group is replaced by an aryl group. nih.govgoogle.comnih.gov |

| Glimepiride | Antidiabetic | Synthesized from trans-4-methylcyclohexylamine, a derivative of the core structure. newdrugapprovals.orgnbinno.com |

| Narcotic Antagonists | Opioid Overdose | Certain m-hydroxyphenyl derivatives of 4-amino-cyclohexanones show antagonist activity. nih.gov |

Scaffold for the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, owing to their ability to engage in specific biological interactions. nih.govnih.govmdpi.comresearchgate.netu-szeged.hu The dual reactivity of 4-amino-4-methyl-cyclohexanone hydrochloride, possessing both a nucleophilic amine and an electrophilic ketone, makes it an ideal precursor for the synthesis of various heterocyclic systems through cyclization reactions.

This bifunctionality allows for participation in multicomponent reactions, such as the Bucherer–Bergs reaction, to form hydantoins, or condensation with other reagents to create a wide array of heterocyclic scaffolds. nih.gov For example, reaction with aminoacetamides can yield imidazolidin-4-ones, a class of compounds with applications in medicinal chemistry. semanticscholar.org The ability to readily form new ring systems positions this compound as a powerful tool for generating diverse molecular libraries for drug discovery.

Below are examples of heterocyclic scaffolds that can potentially be synthesized from this versatile precursor.

| Heterocyclic Scaffold | Potential Synthetic Approach |

| Imidazolidin-4-ones | Condensation reaction with aminoacetamides or their derivatives. semanticscholar.org |

| Pyridines | Reaction with 1,3-dicarbonyl compounds or other suitable precursors via cyclocondensation. mdpi.com |

| Hydantoins | Bucherer–Bergs reaction involving cyanide and a carbonate source. nih.gov |

| Spiro-heterocycles | Reactions involving the ketone functionality to form spirocyclic systems. semanticscholar.org |

Utility in Agrochemical Development

The development of novel agrochemicals, including herbicides, insecticides, and fungicides, often relies on the synthesis of molecules with specific structural features that confer biological activity. The cyclohexane (B81311) ring system present in 4-amino-4-methyl-cyclohexanone hydrochloride is a common motif in this field. For instance, 4-substituted cyclohexanones are important intermediates for insecticides. google.com The functional groups of the title compound allow for straightforward chemical modification to produce a variety of derivatives that can be screened for agrochemical activity. By modifying the amine or ketone, chemists can fine-tune the molecule's properties to enhance efficacy and selectivity.

Application in Material Science Precursor Synthesis (e.g., Polymer Monomers, Dyes)

In material science, monomers with multiple reactive sites are essential for creating cross-linked or high-performance polymers. nih.gov 4-Amino-4-methyl-cyclohexanone hydrochloride possesses two distinct functional groups—an amine and a ketone—that can participate in polymerization reactions.

The primary amine can react with carboxylic acids or their derivatives to form polyamides, which are known for their excellent thermal and mechanical properties. Alternatively, the ketone can be involved in reactions to form other types of polymer backbones. This dual functionality allows it to act as a monomer or a cross-linking agent to modify polymer properties. Furthermore, the amine group can be chemically transformed, for example, through diazotization and coupling reactions, to serve as a precursor in the synthesis of specialized dyes and pigments.

Contribution to Novel Ligand Design and Catalyst Development

The design of ligands is central to the development of transition-metal catalysts, which are indispensable in modern chemical synthesis. nih.govacs.orgacs.orgresearchgate.net A ligand's structure dictates the catalyst's reactivity, selectivity, and efficiency. 4-Amino-4-methyl-cyclohexanone hydrochloride contains both nitrogen and oxygen atoms, which can act as donor atoms to coordinate with metal centers.

This makes it a candidate for development into a bifunctional or bidentate ligand. acs.orgacs.org By coordinating to a metal through both the amine's nitrogen and the ketone's oxygen, it can form a stable chelate ring, which can influence the catalytic cycle. nih.govmdpi.com Such ligands are valuable in asymmetric catalysis, where a well-defined chiral environment around the metal center is crucial for achieving high enantioselectivity. The rigid cyclohexane backbone provides a stable scaffold for constructing these complex catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms, allowing for unambiguous structural assignment and the assessment of sample purity.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Amino-4-methyl-cyclohexanone hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group, the methylene (B1212753) groups of the cyclohexane (B81311) ring, and the protons of the ammonium (B1175870) group.

The methyl (CH₃) protons, being chemically equivalent, would typically appear as a sharp singlet. The cyclohexane ring protons are more complex. Due to the chair conformation of the ring and the presence of a stereocenter at C4, the methylene protons at C2, C3, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence results in separate signals for each proton, which are further split by neighboring protons (geminal and vicinal coupling), leading to complex multiplets. The protons on carbons adjacent to the carbonyl group (C2 and C6) are expected to be shifted downfield compared to those further away (C3 and C5). The ammonium (-NH₃⁺) protons often appear as a broad singlet, and their chemical shift can be dependent on factors like solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-4-methyl-cyclohexanone hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ | 1.3 - 1.6 | Singlet (s) |

| -CH₂- (C3, C5) | 1.8 - 2.2 | Multiplet (m) |

| -CH₂- (C2, C6) | 2.3 - 2.8 | Multiplet (m) |

| -NH₃⁺ | 8.0 - 9.5 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For 4-Amino-4-methyl-cyclohexanone hydrochloride, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically above 200 ppm. libretexts.org The quaternary carbon (C4), bonded to both the amino and methyl groups, will appear in the 50-70 ppm range. The four methylene carbons of the ring form two sets of chemically equivalent carbons (C2/C6 and C3/C5), which will result in two separate signals. The carbon of the methyl group will be the most shielded, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-4-methyl-cyclohexanone hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 25 - 35 |

| -CH₂- (C3, C5) | 35 - 45 |

| -CH₂- (C2, C6) | 45 - 55 |

| C-NH₃⁺ (C4) | 50 - 70 |

| C=O (C1) | 205 - 215 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the molecular structure by establishing through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons (vicinal coupling). sdsu.edu For 4-Amino-4-methyl-cyclohexanone hydrochloride, COSY would reveal cross-peaks connecting the proton signals of the C2 methylene group with the C3 methylene group, establishing the connectivity within the cyclohexane ring fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon in the skeleton. For instance, the singlet proton signal of the methyl group would correlate with the upfield methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com It is instrumental in connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary carbon (C4) and the adjacent methylene carbons (C3 and C5).

Correlations from the methylene protons at C2/C6 to the carbonyl carbon (C1) and the neighboring methylene carbons (C3/C5).

Correlations from the methylene protons at C3/C5 to the quaternary carbon (C4).

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For 4-Amino-4-methyl-cyclohexanone hydrochloride, the FT-IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group stretch. The presence of the ammonium hydrochloride salt would give rise to characteristic broad N-H stretching bands, as well as N-H bending (scissoring) vibrations. The C-H bonds of the methyl and methylene groups will show stretching and bending vibrations in their typical regions.

Table 3: Predicted FT-IR Absorption Bands for 4-Amino-4-methyl-cyclohexanone hydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3100 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong, Sharp |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium to Strong |

| C-H Bend (Methylene/Methyl) | 1470 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar bonds like C=O produce strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals.

In the Raman spectrum of 4-Amino-4-methyl-cyclohexanone hydrochloride, the aliphatic C-H stretching and bending modes are expected to be prominent. The C-C stretching vibrations of the cyclohexane ring backbone would also be clearly visible. The C=O stretch, while also present, may be weaker than in the IR spectrum. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the ring structure.

Table 4: Predicted Raman Shifts for 4-Amino-4-methyl-cyclohexanone hydrochloride

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Ketone) | 1725 - 1705 | Weak to Medium |

| C-H Bend (Methylene/Methyl) | 1470 - 1350 | Medium |

| C-C Stretch (Ring) | 1200 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of "4-Amino-4-methyl-cyclohexanone;hydrochloride". The hydrochloride salt has a molecular formula of C₇H₁₄ClNO and a molecular weight of approximately 163.65 g/mol . chemscene.com In typical mass spectrometric analysis, the free base, 4-amino-4-methylcyclohexanone, is observed.

Molecular Ion and Fragmentation Pattern:

A probable primary fragmentation pathway involves the α-cleavage of the bond between the carbonyl carbon and the adjacent ring carbon. pharmascholars.comnih.gov This is a common fragmentation route for cyclohexanones. Subsequent loss of neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) can lead to the formation of stable fragment ions. Another significant fragmentation pathway for aminocyclohexanones is the loss of the amino group and parts of the aliphatic ring structure.

Expected Fragmentation Data:

| Technique | Ionization Mode | Expected Molecular Ion (Free Base) | Potential Key Fragments |

| GC-MS | Electron Ionization (EI) | [M]+ | [M-CH₃]+, [M-NH₂]+, [M-CO]+ |

| LC-MS | Electrospray Ionization (ESI) | [M+H]+ | [M+H-NH₃]+, [M+H-H₂O]+ |

This table is predictive and based on the fragmentation of structurally related compounds.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure, stereochemistry, and intermolecular interactions. Although a specific crystal structure for "this compound" has not been detailed in the surveyed literature, analysis of related aminocyclohexanone derivatives, such as (S)-(+)-ketamine hydrochloride, offers a strong basis for predicting its crystallographic properties. wikipedia.org

It is anticipated that "this compound" would crystallize in a common crystal system, such as monoclinic or orthorhombic. wikipedia.orglibretexts.org The cyclohexanone (B45756) ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The amino and methyl groups at the C4 position would occupy either axial or equatorial positions, with the specific conformation likely influenced by steric and electronic factors to minimize energy.

Predicted Crystallographic Parameters:

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or similar |

| Conformation | Chair conformation of the cyclohexanone ring |

| Key Interactions | Hydrogen bonding between NH₃⁺ and Cl⁻ |

This table is predictive and based on the crystallographic data of structurally analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be employed to monitor reactions involving "this compound". The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions of the carbonyl group and the amino group.

The carbonyl group (C=O) in the cyclohexanone ring possesses non-bonding electrons (n) in addition to the sigma (σ) and pi (π) bonding electrons. This allows for two primary electronic transitions: a weak n → π* transition at longer wavelengths (around 270-300 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). masterorganicchemistry.com The amino group, being a saturated amine, is expected to show a weak n → σ* transition, also in the shorter UV region. wikipedia.org

The exact position and intensity of these absorption bands can be influenced by the solvent polarity, due to shifts such as bathochromic (red shift) or hypsochromic (blue shift). wikipedia.org

Applications in Reaction Monitoring:

UV-Vis spectroscopy can be effectively used to monitor reactions involving the carbonyl or amino groups of "this compound". For instance, in a reaction where the carbonyl group is reduced to a hydroxyl group, the characteristic n → π* absorption of the ketone would disappear, providing a means to track the reaction's progress. Similarly, derivatization of the amino group would lead to changes in the UV-Vis spectrum, which can be used for quantitative analysis or reaction kinetics studies.

Expected Electronic Transitions:

| Chromophore | Transition | Expected Wavelength (λmax) |

| Carbonyl (C=O) | n → π | ~270-300 nm (weak) |

| Carbonyl (C=O) | π → π | <200 nm (strong) |

| Amino (N-H) | n → σ* | ~190-220 nm (weak) |

This table provides expected absorption ranges based on general principles of UV-Vis spectroscopy for the given functional groups.

Due to the absence of specific scientific literature detailing the computational and theoretical investigations of "this compound" in the provided search results, this article cannot be generated at this time. The necessary data from quantum chemical studies, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis, as well as predicted spectroscopic data (IR, Raman, UV-Vis), are not available for this specific compound within the search results.

Further research and publication in peer-reviewed scientific journals are required to provide the detailed, accurate, and scientifically validated information needed to construct the requested article.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate detailed reaction mechanisms.

Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state (a first-order saddle point on the potential energy surface), the activation energy of a reaction can be calculated, which is crucial for understanding reaction kinetics. For a molecule like 4-Amino-4-methyl-cyclohexanone, which contains both an amino and a ketone group, several reactions such as self-condensation or reactions with other electrophiles and nucleophiles can be envisaged.

Density Functional Theory (DFT) is a common method to perform these calculations. For a hypothetical intramolecular aldol-type condensation, one could calculate the energy profile. This would involve optimizing the geometries of the reactant, the transition state, and the product. The energy difference between the reactant and the transition state would give the activation energy (ΔG‡), while the difference between the reactant and the product would yield the reaction energy (ΔG_rxn).

Table 1: Hypothetical Energy Profile for a Reaction of 4-Amino-4-methyl-cyclohexanone (Illustrative data based on typical aminoketone reactions)

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | Optimized structure of 4-Amino-4-methyl-cyclohexanone |

| Transition State | +25.3 | Structure corresponding to the highest energy point along the reaction coordinate |

| Product | -10.8 | Optimized structure of the resulting product |

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. nih.gov This approach allows for the calculation of solvation free energies, providing a more realistic picture of the reaction in solution.

For 4-Amino-4-methyl-cyclohexanone hydrochloride, an ionic compound, solvent effects are particularly important. PCM calculations could be used to predict its solubility and stability in various solvents. The model creates a cavity in the dielectric continuum that represents the solute, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated.

Table 2: Hypothetical Solvation Free Energies of 4-Amino-4-methyl-cyclohexanone hydrochloride in Different Solvents using PCM (Illustrative data)

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -75.2 |

| Methanol | 32.6 | -68.5 |

| Acetonitrile | 36.6 | -65.1 |

| Chloroform | 4.8 | -40.7 |

This table is for illustrative purposes only. The values represent hypothetical outcomes of a PCM calculation to demonstrate the methodology.

Molecular Modeling and Docking Studies (e.g., Ligand Design)

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. Given the presence of key functional groups (amino and keto) and a chiral center, 4-Amino-4-methyl-cyclohexanone hydrochloride could be investigated as a scaffold for the design of new therapeutic agents.

A hypothetical docking study could involve a target protein where aminoketone structures have shown activity, for instance, a kinase or a receptor. The process would involve:

Obtaining the 3D structure of the target protein (from the Protein Data Bank or through homology modeling).

Preparing the 3D structure of 4-Amino-4-methyl-cyclohexanone.

Using a docking program to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

Table 3: Hypothetical Docking Results for 4-Amino-4-methyl-cyclohexanone against a Kinase Target (Illustrative data)

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -6.8 | Estimated binding free energy. |

| Key Interactions | Hydrogen bond with ASP145, Hydrophobic interaction with LEU83 | Predicted interactions with key amino acid residues in the binding site. |

This table presents a hypothetical outcome of a molecular docking study to illustrate the type of information that can be obtained.

Structure-Reactivity/Property Relationship (SAR/SPR) Studies from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. From a theoretical perspective, this involves calculating various molecular descriptors for a set of molecules and then using statistical methods to build a predictive model.

For 4-Amino-4-methyl-cyclohexanone hydrochloride, a theoretical SAR study could be performed on a series of its analogs to explore how modifications to the structure affect a particular property, such as binding affinity to a target protein or a specific reactivity. Descriptors could include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Table 4: Hypothetical Theoretical SAR Study of 4-Amino-4-methyl-cyclohexanone Analogs (Illustrative data)

| Analog | Modification | Calculated LogP | Predicted Activity (IC50, µM) |

| 1 | None (parent compound) | 0.5 | 10.2 |

| 2 | Methyl group replaced with Ethyl | 0.9 | 8.5 |

| 3 | Amino group acetylated | 0.2 | 25.1 |

| 4 | Ketone reduced to hydroxyl | -0.1 | 15.8 |

This table is a hypothetical representation of a QSAR/SAR study to illustrate how structural modifications can be correlated with predicted activity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Amino-4-methyl-cyclohexanone hydrochloride will likely pivot towards greener and more efficient methodologies, moving away from classical approaches that may involve harsh reagents and generate significant waste. rsc.org A primary goal is to enhance sustainability by improving atom economy and utilizing renewable resources. rsc.orgrsc.org

Key research directions include:

Biocatalytic Approaches: Leveraging enzymes such as ketoreductases (KREDs) and amine transaminases (ATAs) offers a highly selective and environmentally benign route. d-nb.inforesearchgate.net A potential bienzymatic cascade could start from a prochiral precursor like 4-methylcyclohexane-1,4-dione. One enzyme would selectively aminate one ketone group, followed by a second enzymatic step, to yield the desired aminocyclohexanone. d-nb.info This approach promises high stereoselectivity under mild aqueous conditions.

Catalytic Reductive Amination: Advancing traditional reductive amination by employing greener reducing agents and catalysts is a crucial area. acs.org Future research could focus on using molecular hydrogen or transfer hydrogenation with recyclable catalysts, minimizing the use of stoichiometric metal hydride reagents. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that begin with biomass-derived starting materials is a long-term goal for sustainability. rsc.org For instance, developing routes from bio-based platform chemicals could significantly reduce the carbon footprint of the synthesis. d-nb.inforesearchgate.net

| Methodology | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis (e.g., with KREDs/ATAs) | High selectivity, mild conditions, aqueous media, reduced waste. d-nb.info | Enzyme stability, substrate scope, and engineering enzymes for the specific quaternary center. |

| Catalytic Hydrogenation | High atom economy, use of clean reagents (H2), catalyst recyclability. rsc.org | Catalyst poisoning, high pressure/temperature requirements, selectivity control. |

| Synthesis from Renewable Feedstocks | Greatly improved sustainability, utilization of bio-based materials. rsc.org | Development of efficient multi-step pathways from platform chemicals to the target molecule. |

Exploration of Undiscovered Reactivity Modes and Transformations

The unique arrangement of a ketone and a sterically hindered quaternary amine in 4-Amino-4-methyl-cyclohexanone hydrochloride suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that can be used to build molecular complexity.

Potential areas for exploration include:

Tandem and Cascade Reactions: Designing one-pot reactions that leverage the dual functionality of the molecule is a promising avenue. For example, a tandem reaction could involve an initial transformation at the ketone, which then triggers a subsequent reaction involving the amine, allowing for the rapid construction of complex heterocyclic scaffolds. nih.gov

Photoredox Catalysis: This rapidly developing field could unlock new reaction pathways. For instance, photoredox-catalyzed reactions might enable novel C-C bond formations at the α-position to the ketone or functionalization of the methyl group under exceptionally mild conditions. nih.gov

Ring Expansion/Contraction Chemistry: Investigating reactions that modify the cyclohexanone (B45756) ring itself could lead to novel scaffolds. For example, reactions like the Beckmann or Schmidt rearrangements could be explored to synthesize lactams or other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Advanced Functionalization for Tailored Applications in Organic and Medicinal Chemistry

The 4-aminocyclohexanone (B1277472) framework is present in molecules with known biological activity, including analgesic compounds. nih.govacs.org Advanced functionalization of 4-Amino-4-methyl-cyclohexanone hydrochloride could generate libraries of novel compounds for drug discovery and other applications.

Future functionalization strategies could target:

C-H Functionalization: Direct C-H functionalization is a powerful tool for late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org Research could focus on developing methods to selectively functionalize the C-H bonds of the cyclohexane (B81311) ring or the methyl group to introduce new substituents that can modulate the molecule's properties.

Modification of the Amine: The secondary amine (after deprotonation of the hydrochloride salt) can be derivatized to form a wide range of amides, sulfonamides, or ureas. This would allow for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

Derivatization of the Ketone: The ketone provides a reactive handle for a variety of transformations, including the formation of oximes, hydrazones, or conversion to alcohols with different stereochemistry. Such modifications are crucial for creating structural diversity for biological screening. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of 4-Amino-4-methyl-cyclohexanone hydrochloride, the integration of modern automation and flow chemistry is essential. These technologies offer improved safety, scalability, and efficiency compared to traditional batch synthesis. atomfair.comacs.orgacs.org

Emerging research avenues in this area are:

End-to-End Flow Synthesis: Developing a continuous, multi-step synthesis of the target molecule where crude intermediates are passed directly from one reactor to another without manual handling or purification. acs.orgunimi.it This approach can significantly reduce production time and improve safety, especially when handling hazardous reagents. acs.org

Automated Synthesis Platforms: Utilizing robotic platforms for high-throughput synthesis and reaction optimization. researchgate.netinnovationnewsnetwork.comnus.edu.sg Such systems can perform numerous reactions in parallel, allowing for the rapid exploration of different reagents, catalysts, and reaction conditions to build a library of derivatives for screening.

SPS-Flow Technique: A novel combination of solid-phase synthesis (SPS) and flow chemistry could be developed. innovationnewsnetwork.comnus.edu.sg The cyclohexanone core could be anchored to a solid support, allowing reagents to flow through a reactor to build up the final molecule, simplifying purification at each step. innovationnewsnetwork.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and non-uniform. | Superior, due to high surface-area-to-volume ratio. unimi.it |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes. atomfair.com |

| Scalability | Challenging, often requires re-optimization. | Simpler, by running the system for longer periods. atomfair.com |

| Automation | Difficult to fully automate. | Readily integrated with automated pumps and control systems. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by providing predictive models that can accelerate discovery and optimization. nih.goviscientific.orgresearchgate.net

For 4-Amino-4-methyl-cyclohexanone hydrochloride, AI and ML could be applied to:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of the target molecule and propose novel and efficient synthetic routes that may not be obvious to a human chemist. acs.org These models are trained on vast databases of known chemical reactions. researchgate.net

Reaction Condition Optimization: Machine learning algorithms, particularly Bayesian optimization and other active learning strategies, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and selectivity with a minimal number of experiments. beilstein-journals.orgnih.govduke.eduresearchgate.net

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of virtual derivatives of the core scaffold. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates for specific applications.

The convergence of these emerging research avenues promises to significantly advance the study and application of 4-Amino-4-methyl-cyclohexanone hydrochloride. By embracing sustainable synthesis, exploring novel reactivity, leveraging advanced functionalization techniques, and integrating cutting-edge automation and AI, the scientific community can unlock the full potential of this intriguing chemical entity.

Q & A

Q. What are the key physicochemical properties of 4-Amino-4-methyl-cyclohexanone hydrochloride?

The compound has a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol (CAS 675112-40-0). Its hydrochloride salt enhances solubility in polar solvents and stability under standard laboratory conditions. Structural characterization can be performed via NMR and mass spectrometry, while purity assessment typically employs HPLC or GC .

Q. What are common synthetic routes for 4-Amino-4-methyl-cyclohexanone hydrochloride?

While direct synthesis protocols are not explicitly detailed in the literature, analogous cyclohexanone derivatives (e.g., 4-aminocyclohexanol hydrochloride) suggest reductive amination of 4-methylcyclohexanone using ammonium acetate or ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride), followed by HCl treatment to form the hydrochloride salt. Reaction optimization should consider pH, temperature, and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

- HPLC/GC : To quantify purity and detect impurities.

- NMR (¹H/¹³C) : For verifying the cyclohexanone backbone, amino group substitution, and methyl group position.

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if crystalline): For absolute stereochemical determination .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

The hydrochloride salt improves aqueous solubility, making it suitable for in vitro studies (e.g., enzyme assays or cell-based experiments). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted to assess degradation kinetics. For example, accelerated stability studies via thermal gravimetric analysis (TGA) can identify optimal storage conditions .

Q. What stereochemical considerations arise during synthesis, and how can isomers be resolved?

The cyclohexanone ring can adopt chair conformations, leading to axial/equatorial positioning of the amino and methyl groups. Chiral chromatography or recrystallization with resolving agents (e.g., tartaric acid) can separate cis/trans isomers. Computational modeling (e.g., DFT calculations) may predict energetically favorable conformers .

Q. How can contradictions in reported biological activities of structurally similar compounds be addressed?

Contradictions may stem from differences in stereochemistry, assay conditions, or impurity profiles. Researchers should:

- Compare IC₅₀ values under standardized assay protocols.

- Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).

- Perform structure-activity relationship (SAR) studies using enantiomerically pure samples .

Q. What methodological approaches are recommended for studying reactivity under varying experimental conditions?

- Kinetic studies : Monitor reaction rates at different temperatures (Arrhenius plots) to deduce activation energy.

- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to optimize yield.

- pH-dependent stability : Use UV-Vis spectroscopy to track degradation in buffers of varying acidity .

Q. How can computational tools enhance understanding of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes or receptors. MD simulations assess dynamic interactions (e.g., hydrogen bonding with the amino group). QSAR models may correlate structural features (e.g., logP, polar surface area) with observed bioactivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.